2-Acetamido-2-(hydroxymethyl)propanedioic acid diethyl ester
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Overview
Description
2-acetamido-2-(hydroxymethyl)propanedioic acid diethyl ester is a N-acyl-amino acid.
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Acetamido-2-(hydroxymethyl)propanedioic acid diethyl ester is used in synthesizing various chemical compounds. For instance, it is involved in the synthesis of a (β-acetamido-α-acetoxyethyl)boronic ester, which plays a role in organometallic chemistry (Matteson, Maliakal, & Fabry-Asztalos, 2008).
- It is also used in the creation of novel substituted 2-acetamido thiophene-4-styryl disperse dyes, indicating its significance in dye chemistry and materials science (Rangnekar & Sabnis, 2007).
Applications in Organic Synthesis
- This compound plays a crucial role in organic synthesis, contributing to the development of various organic molecules. It has been used in the synthesis of N-acetylneuraminic acid and N-acetyl-4-epineuraminic Acid, which are important in the field of biochemistry (Baumberger & Vasella, 1986).
- It is also involved in the asymmetric synthesis of 1-acyl-3,4-disubstituted pyrrolidine-2-boronic acid derivatives, indicating its utility in developing compounds with potential pharmaceutical applications (Matteson & Lu, 1998).
Applications in Perfumery and Plastic Production
- In the perfumery industry, this compound is used in the synthesis of 3-methyl-2-hydroxy-cyclopent-2-en-1-one, showcasing its role in fragrance production (Zhou Yong-chang, 2005).
- It also finds application in the production of benzoate plasticizers for polyvinyl chloride, demonstrating its relevance in polymer chemistry and material science (Maydanova, Lakeev, Ishalina, & Nikitina, 2020).
properties
CAS RN |
6267-40-9 |
---|---|
Product Name |
2-Acetamido-2-(hydroxymethyl)propanedioic acid diethyl ester |
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(hydroxymethyl)propanedioate |
InChI |
InChI=1S/C10H17NO6/c1-4-16-8(14)10(6-12,11-7(3)13)9(15)17-5-2/h12H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
ZJJNFDMJQOSWEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CO)(C(=O)OCC)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(CO)(C(=O)OCC)NC(=O)C |
Other CAS RN |
6267-40-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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